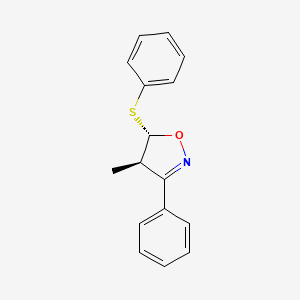
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique stereochemistry and the presence of both phenyl and phenylsulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with a thioamide in the presence of a base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Br2, HNO3, sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Oxazoline derivatives
Substitution: Brominated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the oxazole ring and phenylsulfanyl group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other oxazole derivatives, such as:
- 4-Methyl-3-phenyl-5-(phenylsulfanyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylsulfonyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylthio)-1,2-oxazole
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90329-01-4 |
|---|---|
Formule moléculaire |
C16H15NOS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(4R,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16+/m1/s1 |
Clé InChI |
NWTUDTPSLCFVEX-WBMJQRKESA-N |
SMILES isomérique |
C[C@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canonique |
CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
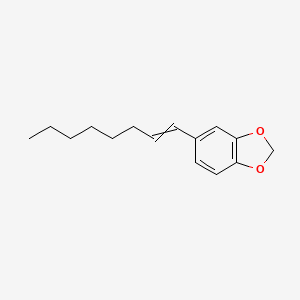
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
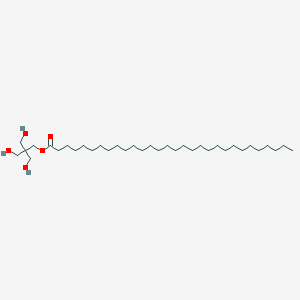

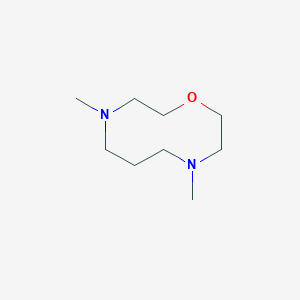

![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)

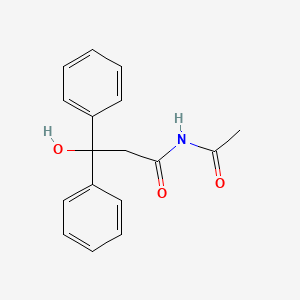

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
